3,3-Dimethyl-2-phenyl-1,3-thiasilinane

Description

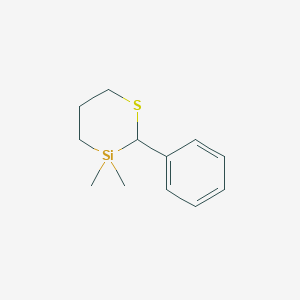

Structure

3D Structure

Properties

CAS No. |

61676-39-9 |

|---|---|

Molecular Formula |

C12H18SSi |

Molecular Weight |

222.42 g/mol |

IUPAC Name |

3,3-dimethyl-2-phenyl-1,3-thiasilinane |

InChI |

InChI=1S/C12H18SSi/c1-14(2)10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

InChI Key |

QEYJMMCFLPYHJG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCSC1C2=CC=CC=C2)C |

Origin of Product |

United States |

Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual nuclei.

Comprehensive Analysis of ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons on the thiasilinane ring are expected to show more complex splitting patterns due to geminal and vicinal couplings. Specifically, the methylene (B1212753) protons adjacent to the sulfur and silicon atoms will have characteristic chemical shifts and coupling constants, providing valuable information about their spatial relationships. The two methyl groups attached to the silicon atom would likely appear as sharp singlets, though they could be diastereotopic and thus exhibit separate signals depending on the conformational dynamics of the ring.

For a structurally related compound, 1,3-dimethyl-3-phenyl-1,3-azasilinane, the analysis of its ¹H NMR spectrum was instrumental in its characterization. semanticscholar.org The assignment of signals in such heterocyclic systems is often supported by two-dimensional NMR techniques like COSY. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| CH (C2) | ~4.5 - 5.5 | Singlet or Doublet |

| CH₂ (C4) | ~2.5 - 3.5 | Multiplet |

| CH₂ (C5) | ~1.5 - 2.5 | Multiplet |

| CH₂ (C6) | ~2.0 - 3.0 | Multiplet |

Detailed Interpretation of ¹³C NMR Chemical Shifts and Coupling Constants

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl group would be observed in the downfield region (δ 120-140 ppm). The carbons of the thiasilinane ring will have characteristic shifts influenced by the neighboring heteroatoms. The C2 carbon, bonded to both sulfur and silicon and bearing a phenyl group, is expected to have a chemical shift in the range of δ 60-80 ppm. The methylene carbons of the ring (C4, C5, and C6) would appear at higher field strengths. The methyl carbons attached to the silicon atom will be found at the most upfield region of the spectrum.

In the study of 1,3-dimethyl-3-phenyl-1,3-azasilinane, ¹³C NMR data was crucial for confirming the carbon framework. semanticscholar.org Chemical shifts were determined relative to an internal standard, and the assignments were often confirmed with the aid of heteronuclear correlation experiments. semanticscholar.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl CH | 125 - 130 |

| C2 | 60 - 80 |

| C4 | 30 - 40 |

| C5 | 20 - 30 |

| C6 | 25 - 35 |

Application of Advanced NMR Techniques for Structural Assignments (e.g., ²⁹Si NMR, COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of advanced 2D NMR experiments is indispensable.

²⁹Si NMR: Silicon-29 NMR spectroscopy would provide direct information about the electronic environment of the silicon atom. For 1,3-dimethyl-3-phenyl-1,3-azasilinane, the ²⁹Si NMR chemical shift was reported, offering a valuable data point for characterizing the silicon center in such heterocyclic systems. semanticscholar.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities between adjacent protons in the thiasilinane ring. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbon resonances based on their corresponding proton assignments. semanticscholar.org

Low-Temperature Dynamic NMR Studies for Conformational Dynamics

The 1,3-thiasilinane ring is not planar and is expected to exist in a chair-like conformation. The substituents on the ring can adopt either axial or equatorial positions. At room temperature, the ring may undergo rapid conformational inversion, leading to averaged NMR signals. By lowering the temperature, this inversion can be slowed down or "frozen" on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Low-temperature dynamic NMR studies on analogous compounds like 1,3-dimethyl-3-phenyl-1,3-azasilinane have been successfully employed to study their conformational behavior. semanticscholar.org These studies can determine the equilibrium populations of different conformers and the energy barriers associated with ring inversion. semanticscholar.org For this compound, such studies would be crucial to understand the preferred orientation of the phenyl and methyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Analysis for Molecular Structure Confirmation

Upon ionization in a mass spectrometer, this compound will form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion will confirm the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.

A plausible fragmentation pathway would likely involve the cleavage of bonds within the thiasilinane ring. Common fragmentation processes for heterocyclic compounds include the loss of small neutral molecules or radicals. For instance, the loss of one of the methyl groups from the silicon atom would result in a stable [M-CH₃]⁺ ion. Cleavage of the C-S or Si-C bonds within the ring could also lead to characteristic fragment ions. The phenyl group can also be lost as a radical or a cation. The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, thus confirming the identity of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺˙ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₆H₅]⁺ | Loss of a phenyl radical |

| [C₆H₅Si(CH₃)₂]⁺ | Fragment containing the silicon and its substituents |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₁₂H₁₇SSi, HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This measured value would then be compared to the calculated theoretical mass based on the isotopic masses of carbon, hydrogen, sulfur, and silicon.

Table 1: Theoretical Isotopic Mass Data for HRMS Analysis of C₁₂H₁₇SSi

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.985 |

| ²H | 2.014102 | 0.015 |

| ³²S | 31.972071 | 94.99 |

| ³³S | 32.971459 | 0.75 |

| ³⁴S | 33.967867 | 4.25 |

| ²⁸Si | 27.976927 | 92.23 |

| ²⁹Si | 28.976495 | 4.68 |

The expected monoisotopic mass of the molecular ion [M]⁺ of this compound would be calculated, and the HRMS instrument would need to measure this value to within a few parts per million (ppm) to confirm the elemental formula.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected regions of interest would include:

C-H stretching vibrations: Aromatic C-H stretches from the phenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretches would be found in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: Methyl and methylene bending modes would be present in the 1470-1350 cm⁻¹ range.

Si-C stretching and bending vibrations: These would likely appear in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

C-S stretching vibrations: These are generally weak and appear in the 800-600 cm⁻¹ region.

Raman spectroscopy would provide complementary information to the IR spectrum. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, notable features in the Raman spectrum would be expected for the symmetric vibrations of the phenyl ring and the sulfur-containing heterocycle.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its precise molecular geometry, including the conformation of the 1,3-thiasilinane ring, and the orientation of the phenyl and dimethyl substituents. It would also provide details about the crystal packing and any intermolecular interactions.

The crystallographic data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the steric and electronic effects of the substituents on the geometry of the heterocyclic ring.

Table 2: Hypothetical Bond Parameter Data from X-ray Crystallography

| Parameter | Expected Value Range | Structural Information Gained |

|---|---|---|

| Si-C bond lengths | ~1.85 - 1.90 Å | Insight into the covalent radius of silicon and the nature of the Si-C bond. |

| C-S bond lengths | ~1.80 - 1.85 Å | Information on the geometry around the sulfur atom. |

| C-Si-C bond angle | ~109.5° (tetrahedral) | Details on the geometry at the silicon atom. |

Conformational Analysis and Stereochemical Dynamics of Thiasilinane Systems

Intrinsic Conformational Preferences of the 1,3-Thiasilinane Ring

The foundational aspect of understanding the stereochemistry of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane lies in the intrinsic conformational preferences of the parent 1,3-thiasilinane ring. The presence of two different heteroatoms, sulfur and silicon, significantly influences the ring's geometry compared to cyclohexane.

Similar to other six-membered rings, the 1,3-thiasilinane system can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, extensive studies on related heterocyclic systems have demonstrated that the chair conformation is the most stable arrangement, minimizing both torsional and steric strain. Non-chair conformations, such as the boat and twist-boat, are considerably higher in energy and typically function as transition states or intermediates in conformational interconversion processes. The chair conformation of the 1,3-thiasilinane ring, therefore, represents the ground state for conformational analysis.

Stereochemical Influence of Substituents

The substituents on the 1,3-thiasilinane ring play a critical role in determining the preferred conformation and the dynamics of the system. In the case of this compound, the geminal dimethyl groups at the 3-position and the phenyl group at the 2-position are the key determinants of its stereochemical behavior.

The orientation of the phenyl group at the 2-position is of paramount importance. The phenyl group can adopt either an axial or an equatorial position. Generally, bulky substituents like a phenyl group prefer an equatorial orientation to minimize 1,3-diaxial interactions. However, in heterocyclic systems containing silicon, this preference can be altered. semanticscholar.org Studies on analogous systems, such as 3-methyl-3-phenyl-1,3-thiasilinane, have shown that the conformer with an axial phenyl group can be surprisingly stable. semanticscholar.org This phenomenon is often attributed to a combination of steric and electronic effects, including potential anomeric-type interactions between the orbitals of the phenyl ring and the heteroatoms within the thiasilinane ring. The interplay between the steric demand of the phenyl group and these electronic effects dictates the final conformational equilibrium.

In the case of this compound, two primary chair conformers are in equilibrium: one with the phenyl group in an axial position and the other with the phenyl group in an equatorial position.

| Conformer | Phenyl Group Orientation | Key Interactions |

| A | Axial | 1,3-diaxial interactions with axial methyl group at C5 (if present); potential anomeric effects. |

| B | Equatorial | Gauche interactions with adjacent ring atoms; generally sterically favored. |

This table represents the two primary chair conformers in equilibrium.

Energetic Barriers to Conformational Interconversion

The interconversion between the two chair conformations (e.g., Phenyl-axial to Phenyl-equatorial) occurs through a ring-inversion process. This process involves passing through higher-energy non-chair conformations, which act as transition states. The energy required to overcome this barrier is known as the free energy of activation (ΔG‡). In related systems like 1,3-dimethyl-3-phenyl-1,3-azasilinane, the barrier to ring inversion has been determined through techniques such as low-temperature NMR spectroscopy. researchgate.net For this compound, the energetic barrier would be influenced by the specific steric and electronic contributions of the geminal dimethyl and phenyl substituents.

Based on analogous systems, the energetic parameters for the conformational equilibrium and interconversion can be estimated.

| Parameter | Description | Estimated Value (kcal/mol) |

| ΔG° (A ⇌ B) | Free energy difference between the axial-phenyl and equatorial-phenyl conformers. | Varies based on solvent and electronic effects. |

| ΔG‡ | Free energy of activation for the chair-to-chair interconversion. | ~8-12 kcal/mol |

This interactive table provides estimated energetic parameters for the conformational dynamics of this compound based on data from analogous compounds.

Determination of Ring Inversion Barriers

The determination of ring inversion barriers in 1,3-thiasilinane systems, such as this compound, is crucial for understanding their conformational dynamics. The primary experimental technique for measuring these barriers is dynamic nuclear magnetic resonance (DNMR) spectroscopy, often at low temperatures. nih.govsemanticscholar.org This method allows for the quantification of the energy required for the molecule to convert from one chair conformation to another.

The process involves monitoring the changes in the NMR spectrum as the temperature is lowered. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. As the temperature is decreased, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial environments begin to broaden and merge into a single peak. Below the coalescence temperature, the inversion is slow enough that distinct signals for each conformer can be observed.

The energy barrier to ring inversion, specifically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature and the coupling constants of the exchanging nuclei. This analysis provides quantitative data on the conformational stability of the thiasilinane ring.

In addition to experimental methods, quantum chemical calculations are frequently employed to compute the energy barriers and to model the transition states of the ring inversion process. semanticscholar.org These computational studies provide valuable insights into the structural and energetic aspects of the conformational changes.

For analogous systems, such as 1,3-dimethyl-3-phenyl-1,3-azasilinane, low-temperature NMR spectroscopy has been successfully used to determine the barrier to ring inversion. semanticscholar.org This highlights the applicability of the methodology to the broader class of geminally substituted six-membered heterocycles containing silicon. semanticscholar.org

Below is an illustrative data table showing the type of information that would be gathered from a DNMR study for determining the ring inversion barrier. The values presented are hypothetical for this compound but are based on typical ranges observed in similar heterocyclic systems.

| Dynamic NMR Parameter | Value | Unit |

| Coalescence Temperature (Tc) | 220 | K |

| Frequency Separation (Δν) | 50 | Hz |

| Rate Constant at Tc (k) | 111 | s⁻¹ |

| Free Energy of Activation (ΔG‡) | 11.5 | kcal/mol |

Analysis of Pseudorotation Pathways

For six-membered rings like 1,3-thiasilinane, the primary conformational interchange occurs through a chair-twist-boat-twist-chair pathway, rather than a simple pseudorotation which is characteristic of five-membered rings. The chair conformation is generally the most stable ground state. The transition between the two chair forms involves higher-energy intermediates such as twist-boat and boat conformations.

For related silacyclohexane (B14727737) systems, theoretical calculations have been shown to be in good agreement with experimental data from gas electron diffraction (GED) and low-temperature NMR. nih.gov This synergy between experimental and computational approaches allows for a comprehensive understanding of the dynamic processes. In the case of this compound, one would expect the chair conformer to be the most stable, with the phenyl group having a preference for the equatorial position to minimize steric interactions. However, the presence of the gem-dimethyl group at the 3-position significantly influences the conformational energies and barriers.

Studies on similar structures, like 1-methyl-1-phenyl-1-silacyclohexane and 3-methyl-3-phenyl-1,3-thiasilinane, have shown a preference for the conformer with the phenyl group in the equatorial position. semanticscholar.org The analysis of the potential energy surface for these molecules reveals the energetic landscape of the ring inversion, confirming the chair-twist pathway.

An illustrative table of calculated relative energies for the different conformations of a substituted thiasilinane ring is provided below. These values are representative and would be determined through quantum chemical calculations for this compound.

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.8 |

| Transition State (Chair to Twist) | 11.0 |

Computational and Theoretical Investigations of 3,3 Dimethyl 2 Phenyl 1,3 Thiasilinane

Analysis of Molecular Orbitals and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

A thorough investigation into the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane would be essential to understand its chemical reactivity. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Future computational studies would need to calculate these values, which would likely be presented in a data table similar to the hypothetical one below.

Hypothetical FMO Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

The spatial distribution of the HOMO and LUMO across the molecular structure would also be crucial. It would be anticipated that the HOMO might be localized on the sulfur atom and the phenyl ring, suggesting these as potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring, indicating its susceptibility to nucleophilic attack.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution within this compound would provide a detailed picture of its electronic landscape. This is often visualized using an electrostatic potential (ESP) map, which illustrates the regions of positive and negative electrostatic potential on the molecule's surface. Such a map would be instrumental in predicting intermolecular interactions and the sites most prone to electrostatic interactions. For this molecule, one would expect negative potential (electron-rich regions) to be concentrated around the sulfur atom due to its lone pairs of electrons, and potentially on the phenyl ring. Positive potential (electron-poor regions) would likely be found on the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions. For this compound, this would involve simulating its reactions to understand the step-by-step processes at a molecular level.

Transition State Characterization for Elementary Steps

Any chemical reaction proceeds through one or more high-energy transition states that connect reactants to products. Identifying and characterizing these transition states is fundamental to understanding the reaction mechanism. Computational chemists would aim to locate the transition state structures for elementary steps in reactions involving this compound. This would involve calculating their geometries and vibrational frequencies to confirm they represent true saddle points on the potential energy surface.

Reaction Pathway Mapping and Energetic Profiles

Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Value not available |

| Transition State 1 | Value not available |

| Intermediate | Value not available |

| Transition State 2 | Value not available |

Reactivity and Chemical Transformations of 3,3 Dimethyl 2 Phenyl 1,3 Thiasilinane

Reactions at the Sulfur Center

The sulfur atom in the 1,3-thiasilinane ring is a key site for a variety of chemical transformations, including oxidation, imidation, and reactions with electrophiles.

The sulfur atom in thioethers can be selectively oxidized to either a sulfoxide (B87167) or a sulfone by controlling the reaction conditions and the stoichiometry of the oxidizing agent. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org While specific studies on 3,3-dimethyl-2-phenyl-1,3-thiasilinane are not available, the oxidation of analogous cyclic sulfides, such as 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, has been demonstrated. researchgate.net

Selective oxidation to the sulfoxide can typically be achieved using one equivalent of an oxidizing agent like Oxone® (potassium peroxymonosulfate) at room temperature. researchgate.net Increasing the equivalents of the oxidizing agent and elevating the temperature generally leads to the formation of the corresponding sulfone. researchgate.net Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxyacids (e.g., m-CPBA), and ozone. masterorganicchemistry.comchemistrysteps.com The choice of oxidant and reaction conditions can influence the chemoselectivity of the oxidation. organic-chemistry.orgorganic-chemistry.org

Table 1: Hypothetical Oxidation Reactions of this compound

| Oxidizing Agent | Stoichiometry (equiv.) | Temperature (°C) | Major Product |

| Oxone® | 1.0 | 25 | This compound-1-oxide (Sulfoxide) |

| Oxone® | >2.0 | >50 | This compound-1,1-dioxide (Sulfone) |

| H₂O₂ | 1.0 | 25 | This compound-1-oxide (Sulfoxide) |

| H₂O₂ | >2.0 | >50 | This compound-1,1-dioxide (Sulfone) |

The reaction of sulfides with imido-group donors leads to the formation of sulfimides, which are compounds containing a sulfur-nitrogen double bond. While specific examples for 1,3-thiasilinanes are scarce in the literature, the general reactivity of thioethers suggests that this compound would undergo such transformations. N-Triflyl sulfimides, for instance, can be synthesized from the corresponding sulfide (B99878).

The sulfur atom in a thioether is nucleophilic and can react with electrophiles. youtube.com For instance, thioethers can be alkylated to form sulfonium (B1226848) salts. Although direct alkylation on the sulfur of a 1,3-thiasilinane is not widely documented, related structures like 1,3-dithianes can be alkylated at the C-2 position after deprotonation, highlighting the nucleophilic character within the heterocyclic system. organic-chemistry.orguwindsor.caorganic-chemistry.org Electrophilic reagents containing sulfur, such as disulfur (B1233692) dichloride, have also been used to synthesize sulfur-containing heterocycles through electrophilic addition reactions. researchgate.net

Reactions at the Silicon Center

The silicon atom in this compound is another reactive center, susceptible to both electrophilic cleavage of its bonds to carbon and nucleophilic attack.

The silicon-carbon bond, particularly the silicon-phenyl bond, can be cleaved by electrophiles. rsc.orgresearchgate.net The stability of the Si-C bond in arylsilanes is influenced by the reaction conditions and the position of the silyl (B83357) group on the aromatic ring. rsc.org Theoretical studies have been conducted to predict the stability of Si-C bonds in organosilane precursors under acidic and basic conditions. researchgate.net The cleavage of an Si-C(sp³) bond has also been demonstrated in palladium-catalyzed sila-spirocyclization reactions. nih.gov In the context of this compound, treatment with a suitable electrophile could lead to the cleavage of the silicon-phenyl bond.

Table 2: Potential Electrophilic Cleavage of the Si-Phenyl Bond

| Electrophile | Product |

| H⁺/H₂O | 3,3-Dimethyl-1,3-thiasilinan-2-ol and Benzene (B151609) |

| Br₂ | 2-Bromo-3,3-dimethyl-1,3-thiasilinane and Bromobenzene |

Nucleophilic substitution at a silicon atom is a common reaction for organosilanes and generally proceeds through a pentacoordinate intermediate. researchgate.netwesleyan.edulibretexts.org This reactivity is distinct from nucleophilic substitution at carbon. researchgate.netwesleyan.edu The accessibility of the silicon atom to nucleophilic attack is influenced by the steric bulk of its substituents. researchgate.netwesleyan.edu In this compound, a nucleophile can attack the silicon center, potentially leading to the displacement of one of the substituents, such as the phenyl group, or cleavage of the bonds within the ring. The generation of silicon nucleophiles for further reactions is also a key strategy in synthetic chemistry. wiley-vch.de For instance, silyl ethers are commonly formed by the reaction of an alcohol with a chlorosilane, a type of nucleophilic substitution at silicon. libretexts.org

Ring-Opening and Rearrangement Reactions

The structural integrity of the 1,3-thiasilinane ring is determined by the strength of its covalent bonds, particularly the silicon-carbon and carbon-sulfur bonds that form the heterocyclic framework.

The covalent bond between silicon and carbon is generally characterized by significant stability, particularly in hydrolytic conditions. researchgate.net This stability is a cornerstone of the widespread use of organosilane compounds in materials science and organic synthesis. For this compound, the key bond is the endocyclic silicon-carbon bond [Si-C(2)], where the carbon is also bonded to the sulfur heteroatom.

Under neutral protic media, such as water or alcohols at ambient temperature, this Si-C bond is expected to be largely inert. However, cleavage can often be induced under more forceful conditions. The presence of strong acids or bases can facilitate the cleavage of Si-C bonds. For instance, theoretical studies on various organosilane precursors have shown that bond stability is dependent on the pH of the medium. researchgate.net In the context of the thiasilinane ring, a plausible mechanism for acid-catalyzed cleavage would involve protonation of the sulfur atom, followed by nucleophilic attack of the solvent (e.g., water) at the silicon center, leading to ring opening.

Table 1: Predicted Stability of Si-C(S) Bond under Various Solvolytic Conditions

| Condition | Protic Medium | Predicted Reactivity | Potential Products |

| Neutral | Water, Ethanol | High stability, no reaction expected | No reaction |

| Acidic | Aq. HCl, H₂SO₄ | Potential for slow cleavage | Ring-opened silanol (B1196071) and thiol derivatives |

| Basic | Aq. NaOH, KOH | Potential for cleavage | Ring-opened silanolate and thiol derivatives |

This table is based on the general principles of Si-C bond chemistry and is predictive in nature.

There are no specific documented studies on the ring expansion or contraction of this compound. However, general synthetic methodologies for altering ring sizes in heterocyclic systems can be considered as potential, albeit hypothetical, pathways.

Ring Expansion: Rearrangement reactions such as the Tiffeneau–Demjanov rearrangement, which is used to expand carbo- and heterocyclic rings, could theoretically be adapted. This would require the introduction of appropriate functional groups adjacent to the ring heteroatoms to initiate the rearrangement cascade.

Ring Contraction: Photochemical reactions are a common method for inducing ring contractions. For example, certain sulfur-containing heterocycles undergo photochemical rearrangement to yield smaller ring systems. Another possibility could involve an extrusion reaction, where either the sulfur or the silyl group is removed from the ring under specific thermal or chemical conditions, leading to a contracted carbocycle.

These potential pathways remain speculative without experimental validation.

Reactivity of the Phenyl Substituent

The phenyl group attached at the C(2) position of the thiasilinane ring is expected to undergo typical reactions of an aromatic system, most notably electrophilic aromatic substitution (EAS).

The rate and regioselectivity (the position of substitution) of EAS reactions are governed by the electronic properties of the substituent attached to the benzene ring. masterorganicchemistry.com The 1,3-thiasilinane group, connected via the C(2) carbon, acts as the directing group. This substituent is essentially an alkyl-type group containing silicon and sulfur heteroatoms. Both sulfur, through its lone pairs, and the alkyl carbon are generally considered to be electron-donating. Electron-donating groups activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.

Therefore, this compound is expected to be more reactive than benzene in EAS reactions, yielding a mixture of ortho and para substituted products. The general mechanism proceeds in two steps: initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | ortho- and para-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | para-acyl derivative (major due to sterics) |

This table outlines the expected products based on established principles of EAS reactions. The ratio of ortho to para products can be influenced by steric hindrance from the bulky thiasilinane ring.

The products obtained from electrophilic aromatic substitution serve as versatile intermediates for further synthetic transformations. The introduction of functional groups onto the phenyl ring opens up a wide array of possibilities for creating more complex molecules.

For example, the nitro group introduced during nitration can be readily reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then be diazotized with nitrous acid (HNO₂) to form a diazonium salt, a highly useful intermediate that can be converted into a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

Similarly, a bromine atom introduced via halogenation can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds.

Table 3: Examples of Further Derivatization of EAS Products

| Starting Material (EAS Product) | Reagents | Transformation | Product Functional Group |

| para-Nitro derivative | 1. SnCl₂, HCl; 2. NaOH | Reduction of nitro group | para-Amino (-NH₂) |

| para-Amino derivative | NaNO₂, HCl (0-5 °C) | Diazotization | para-Diazonium salt (-N₂⁺Cl⁻) |

| para-Bromo derivative | Aryl-B(OH)₂, Pd catalyst, Base | Suzuki Coupling | para-Aryl |

| para-Acyl derivative | 1. LiAlH₄; 2. H₂O | Reduction of ketone | para-Alkyl alcohol |

This table provides representative examples of subsequent functional group interconversions.

Advanced Research Avenues and Future Prospects in Thiasilinane Chemistry

Synthesis and Characterization of Novel 1,3-Thiasilinane Analogues

The exploration of any new class of compounds begins with robust and versatile synthetic methodologies. Future research should prioritize the development of efficient routes to 3,3-Dimethyl-2-phenyl-1,3-thiasilinane and its derivatives. Investigations could focus on modifying the aromatic ring with various electron-donating and electron-withdrawing groups to systematically study their effects on the molecule's electronic properties and reactivity. Furthermore, the synthesis of analogues with different substitution patterns on the thiasilinane ring would provide valuable structure-activity relationship data.

Table 1: Proposed Novel 1,3-Thiasilinane Analogues for Synthesis and Characterization

| Compound Name | Modification on Phenyl Ring | Modification on Thiasilinane Ring | Potential Research Focus |

| 3,3-Dimethyl-2-(4-nitrophenyl)-1,3-thiasilinane | 4-Nitro (electron-withdrawing) | None | Impact on electronic properties and reactivity |

| 2-(4-Methoxyphenyl)-3,3-dimethyl-1,3-thiasilinane | 4-Methoxy (electron-donating) | None | Influence on reaction mechanisms |

| 3,3-Diethyl-2-phenyl-1,3-thiasilinane | None | 3,3-Diethyl | Steric effects on conformational preferences |

| 2-Phenyl-1,3-thiasilinane-3-spirocyclohexane | None | Spirocyclic at C3 | Unique conformational constraints |

Characterization of these new analogues would rely on a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry, to unequivocally determine their structures and stereochemistry.

Development of Asymmetric Synthetic Strategies for Chiral Thiasilinanes

The presence of a stereocenter at the C2 position of this compound makes the development of asymmetric synthetic routes a critical research avenue. Chiral variants of this compound could have significant applications in areas such as catalysis and materials science. Future efforts should be directed towards the use of chiral catalysts, auxiliaries, or starting materials to achieve high enantioselectivity in the synthesis of specific stereoisomers. The exploration of organocatalysis and transition-metal-catalyzed asymmetric reactions could prove particularly fruitful in this regard. ims.ac.jpmdpi.com

Mechanistic Investigations of Complex Thiasilinane Transformations

A deep understanding of the reaction mechanisms governing the transformations of this compound is paramount for its rational application in synthesis. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ reaction monitoring, to elucidate the pathways of key reactions. For instance, studying the mechanism of ring-opening reactions, cycloadditions, or rearrangements involving the thiasilinane core would provide valuable insights into its reactivity and stability.

Integration of Thiasilinane Chemistry into Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecules in a single step. nih.govmdpi.com Integrating this compound or its precursors into novel MCRs could open up new avenues for the rapid synthesis of diverse molecular scaffolds. Researchers could explore the possibility of using the thiasilinane as a key building block in known MCRs or design new reaction sequences where it plays a central role. The development of such reactions would be highly valuable for generating libraries of novel compounds for biological screening or materials discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.